4-Bromo-1-tert-butyl-2-methoxybenzene
Overview
Description
“4-Bromo-1-tert-butyl-2-methoxybenzene” is a chemical compound with the linear formula C11H15BrO . It has a molecular weight of 243.146 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C11H15BrO . The average mass is 243.140 Da and the monoisotopic mass is 242.030624 Da .
Scientific Research Applications
Environmental Presence and Effects
Brominated flame retardants, including compounds similar to 4-Bromo-1-tert-butyl-2-methoxybenzene, have been extensively studied for their occurrence in indoor air, dust, consumer goods, and food. There is an increasing application of these compounds which calls for more research into their occurrence, environmental fate, and toxicity. A review highlights large knowledge gaps for many of these compounds, indicating the need for optimized analytical methods and further research on their effects on indoor environments and potential leaching into ecosystems (Zuiderveen, Slootweg, & de Boer, 2020).
Synthetic Chemistry Applications
The synthesis of brominated and other halogenated compounds, including methods that could be applied to or derived from this compound, is a significant area of research. For instance, the practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for the manufacture of flurbiprofen, shows the importance of developing efficient, scalable synthetic routes for halogenated compounds (Qiu, Gu, Zhang, & Xu, 2009).
Analytical and Environmental Chemistry
Analytical methods used in determining the antioxidant activity of compounds, including those related to this compound, are crucial in various fields such as food engineering, medicine, and pharmacy. A review of these methods underscores the importance of understanding the antioxidant properties of compounds, which could have implications for the study and application of brominated benzene derivatives (Munteanu & Apetrei, 2021).
Mechanism of Action
Target of Action
This compound is part of a collection of rare and unique chemicals provided to early discovery researchers . The specific biological targets and their roles are yet to be elucidated.
Mode of Action
It’s known that brominated compounds often participate in free radical reactions . For instance, N-bromosuccinimide (NBS) can lose the N-bromo atom, leaving behind a succinimidyl radical (S·). This radical can then remove a hydrogen atom from the compound to form succinimide (SH), leading to the formation of a new radical . This new radical can then react with NBS to form a brominated compound .
Biochemical Pathways
Brominated compounds are known to participate in various biochemical reactions, including free radical reactions . These reactions can lead to changes in the structure of the compound, potentially affecting various biochemical pathways.
Result of Action
Brominated compounds are known to participate in free radical reactions , which can lead to changes in the structure of the compound and potentially affect various cellular processes.
Properties
IUPAC Name |
4-bromo-1-tert-butyl-2-methoxybenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO/c1-11(2,3)9-6-5-8(12)7-10(9)13-4/h5-7H,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZVLSRZWPYBLDA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=C(C=C1)Br)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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